methyl (2-bromo-6-methyl-1-benzofuran-3-yl)acetate
Description
Methyl (2-bromo-6-methyl-1-benzofuran-3-yl)acetate is a halogenated benzofuran derivative characterized by a bromine atom at position 2, a methyl group at position 6, and an acetoxymethyl ester at position 3 of the benzofuran scaffold. Benzofuran derivatives are of significant interest due to their diverse pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory activities .
Properties
IUPAC Name |
methyl 2-(2-bromo-6-methyl-1-benzofuran-3-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO3/c1-7-3-4-8-9(6-11(14)15-2)12(13)16-10(8)5-7/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXHYILYRHJCJDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(O2)Br)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2-bromo-6-methyl-1-benzofuran-3-yl)acetate typically involves the following steps:
Methylation: The methyl group can be introduced at the sixth position through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Esterification: The methoxycarbonyl group is introduced through esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization ensures the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom, resulting in the formation of methyl (6-methyl-1-benzofuran-3-yl)acetate.
Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium azide (NaN3) for azide substitution, sodium methoxide (NaOMe) for methoxy substitution.
Major Products
Oxidation: 2-bromo-6-methyl-1-benzofuran-3-carboxylic acid.
Reduction: Methyl (6-methyl-1-benzofuran-3-yl)acetate.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Properties
Benzofuran derivatives, including methyl (2-bromo-6-methyl-1-benzofuran-3-yl)acetate, have been implicated in anticancer research due to their ability to inhibit specific protein kinases associated with cancer progression.
Case Study: GSK-3β Inhibition
Recent studies have highlighted the role of glycogen synthase kinase 3 beta (GSK-3β) in various cancers, including pancreatic and colon carcinomas. Compounds derived from benzofuran scaffolds have shown potent inhibitory activity against GSK-3β, which is crucial for cancer cell proliferation and survival. For instance, certain derivatives exhibited IC50 values in the low nanomolar range, indicating strong potency against this kinase .
| Compound | Structure | IC50 (nM) | Cancer Type |
|---|---|---|---|
| Compound 5 | Benzofuran derivative | <1 | Pancreatic |
| Compound 26 | Benzofuran derivative | <1 | Pancreatic |
| Compound 11 | Benzofuran derivative | 10 | Colon |
These findings suggest that this compound could be a promising candidate for further development as an anticancer agent.
Antimicrobial Activity
Benzofuran compounds have also demonstrated significant antimicrobial properties. Recent research indicates that derivatives of benzofurans exhibit activity against a range of microorganisms, making them potential candidates for antibiotic development.
Case Study: Antimicrobial Efficacy
In a study evaluating the antimicrobial activities of various benzofuran derivatives, compounds like this compound showed promising results against bacteria such as Staphylococcus aureus and Escherichia coli. The presence of specific substituents on the benzofuran ring was correlated with enhanced antibacterial activity .
| Compound | Inhibition Zone (mm) | Target Microorganism |
|---|---|---|
| Compound 40b | 23 | S. aureus |
| Compound 41a | 24 | E. coli |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Modifications to the benzofuran moiety can significantly affect its biological activity.
SAR Insights
Studies have shown that introducing hydroxymethyl or methoxymethyl groups at specific positions on the benzofuran structure can enhance both potency and selectivity against various kinases, including GSK-3β and CDK-2 .
Synthetic Pathways
The synthesis of this compound typically involves several steps, starting from commercially available benzofuran derivatives. The synthetic routes often include:
- Formation of Benzofuran Core : Utilizing known protocols to construct the benzofuran scaffold.
- Bromination : Introducing bromine at the 2-position to enhance reactivity.
- Acetylation : Converting the hydroxyl group into an acetate to yield the final product.
These synthetic approaches are essential for producing derivatives with tailored biological activities.
Mechanism of Action
The mechanism by which methyl (2-bromo-6-methyl-1-benzofuran-3-yl)acetate exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and the benzofuran ring are key structural features that influence its reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Comparison with Similar Benzofuran Derivatives
Structural and Physicochemical Properties
Key structural analogs and their properties are summarized below:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Lipophilicity: The bromine atom increases molecular weight and lipophilicity (calculated XLogP3 ~3.5–4.0), which may enhance membrane permeability compared to fluorine-containing analogs (XLogP3 ~2.5) .
- Planarity: Benzofuran cores in all analogs are planar (mean deviation <0.01 Å), favoring π-π stacking and crystal packing .
Crystallographic and Intermolecular Interactions
- Hydrogen Bonding: Analogs with carboxylic acid groups (e.g., ) form centrosymmetric dimers via O–H⋯O bonds, whereas ester derivatives (e.g., ) exhibit weaker C–H⋯O interactions.
- π-π Stacking: Observed in sulfinyl-containing derivatives (centroid distances ~3.8–3.9 Å) , a feature likely shared by the brominated target compound due to its planar structure.
- Halogen Bonding: The bromine atom in the target compound may participate in halogen bonding (C–Br⋯O/N), a property absent in fluoro or methyl analogs.
Biological Activity
Methyl (2-bromo-6-methyl-1-benzofuran-3-yl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a bromine atom and a benzofuran ring, which are critical for its reactivity and interaction with biological targets. The structural formula can be represented as follows:
This compound may exert its biological effects through interactions with cellular targets such as enzymes or receptors. The presence of the bromine atom enhances its binding affinity, potentially modulating various biochemical pathways involved in disease processes, particularly in cancer and microbial infections.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. In vitro tests have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various strains are summarized in Table 1.
| Microorganism | MIC (mg/mL) |
|---|---|
| Escherichia coli | 0.0195 |
| Bacillus mycoides | 0.0048 |
| Candida albicans | 0.0048 |
| Staphylococcus aureus | 0.0098 |
| Pseudomonas aeruginosa | 0.13743 |
These results indicate that this compound exhibits potent antibacterial and antifungal activity, suggesting its potential as a lead compound for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has also been investigated. Studies have shown that derivatives of benzofuran compounds can induce apoptosis in cancer cells by inhibiting specific pathways involved in cell proliferation and survival.
In one study, compounds similar to this compound were tested against various cancer cell lines, showing significant cytotoxic effects. The IC50 values ranged from low micromolar concentrations, indicating strong antiproliferative activity .
Table 2 summarizes the IC50 values observed for different cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 14 |
| HT-29 | 53 |
| HeLa | <10 |
| A549 | <10 |
These findings suggest that this compound may serve as a valuable scaffold for developing novel anticancer therapeutics .
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various benzofuran derivatives, this compound was found to significantly inhibit the growth of E. coli and C. albicans, with MIC values comparable to established antibiotics . This highlights its potential as an alternative treatment option in combating resistant strains.
Case Study 2: Anticancer Properties
Another investigation assessed the cytotoxic effects of benzofuran derivatives on human cancer cell lines. This compound displayed promising results, significantly reducing cell viability in MDA-MB-231 breast cancer cells through apoptosis induction mechanisms .
Q & A
Basic: What are the optimal synthetic conditions for preparing methyl (2-bromo-6-methyl-1-benzofuran-3-yl)acetate?
Methodological Answer:
The synthesis typically involves hydrolysis of an ester precursor under basic conditions. For example, refluxing ethyl 2-(5-fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetate with potassium hydroxide (KOH) in a methanol/water mixture (1:1 v/v) for 5 hours achieves efficient de-esterification . Post-reaction, acidification with HCl (pH ~1) followed by extraction with chloroform and purification via column chromatography (ethyl acetate eluent) yields the target compound with 82% purity. Single crystals for structural analysis can be obtained by slow evaporation in benzene .
Key Data:
- Reaction Time: 5 hours (reflux)
- Solvent System: Methanol/water (1:1)
- Yield: 82%
- Purification: Column chromatography (ethyl acetate)
Basic: Which spectroscopic and crystallographic methods are critical for confirming the structure?
Methodological Answer:
NMR Spectroscopy: H and C NMR identify substituent positions (e.g., bromo and methyl groups) and ester/benzofuran moieties.
X-ray Diffraction (XRD): Resolve bond lengths, angles, and intermolecular interactions (e.g., O–H···O hydrogen bonds forming centrosymmetric dimers) .
ORTEP-3 Visualization: Generate thermal ellipsoid plots to assess planarity of the benzofuran core (mean deviation: 0.005 Å from the least-squares plane) .
Example Crystallographic Parameters (from analogous compounds):
| Parameter | Value | Source |
|---|---|---|
| C–Br Bond Length | 1.895 Å | |
| Dihedral Angle (C–S–O) | 67.3° |
Advanced: How to address discrepancies in crystallographic refinement data for brominated benzofuran derivatives?
Methodological Answer:
Discrepancies often arise from disordered bromine atoms or thermal motion. Use SHELXL for iterative refinement:
Apply anisotropic displacement parameters for heavy atoms (Br, S).
For hydrogen bonding, employ riding models with .
Validate using ORTEP-3 to visualize electron density maps and adjust torsion angles (e.g., C8–C1–S–C11 = 177.9°) .
Common Pitfalls:
- Overfitting due to low-resolution data.
- Misinterpretation of weak hydrogen bonds (e.g., C–H···O interactions).
Advanced: How do bromo and methyl substituents influence the reactivity and solid-state packing of benzofuran derivatives?
Methodological Answer:
- Steric Effects: The 6-methyl group induces torsional strain (e.g., C8–C9–C10 dihedral angle = 114.0°), reducing rotational freedom .
- Electronic Effects: Bromine’s electronegativity polarizes the benzofuran ring, enhancing intermolecular halogen bonding (e.g., Br···O contacts).
- Packing Analysis: Methyl groups disrupt planar stacking, while bromine promotes dimerization via O–H···O bonds (Table 1 in ).
Experimental Design Tip:
Compare analogues (e.g., fluoro vs. bromo derivatives) to isolate substituent effects .
Advanced: What strategies mitigate challenges in purifying hygroscopic intermediates during synthesis?
Methodological Answer:
Drying Agents: Use MgSO₄ or molecular sieves during extraction .
Low-Polarity Solvents: Evaporate benzene or chloroform under reduced pressure to minimize moisture absorption .
Crystallization: Slow evaporation in anhydrous solvents (e.g., ethyl acetate/hexane mixtures) improves crystal quality .
Advanced: How to integrate computational modeling with experimental data for structural validation?
Methodological Answer:
DFT Calculations: Optimize geometry using Gaussian09 with B3LYP/6-31G(d) basis sets. Compare computed bond lengths (e.g., C–Br = 1.89 Å) with XRD data .
Hirshfeld Surface Analysis: Map intermolecular interactions (e.g., hydrogen bonds, π-stacking) using CrystalExplorer.
SHELX Compatibility: Export DFT-optimized coordinates to SHELXL for refinement consistency .
Validation Metric:
- RMSD between computed and experimental structures should be <0.05 Å for heavy atoms.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
